molecular formula C23H18Cl2N2O2 B10927655 1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10927655
M. Wt: 425.3 g/mol
InChI Key: PZHMVMWWHSTYFL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two methoxyphenyl groups and a dichlorophenyl group

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared to other pyrazole derivatives, such as:

    1-Phenyl-3,5-dimethylpyrazole: This compound lacks the dichlorophenyl and methoxyphenyl groups, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-3,5-diphenylpyrazole: The presence of additional phenyl groups may alter its reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-3,5-diphenylpyrazole: Similar to the target compound but without the methoxy groups, leading to differences in solubility and interaction with biological targets.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-18-8-3-15(4-9-18)21-14-23(16-5-10-19(29-2)11-6-16)27(26-21)22-12-7-17(24)13-20(22)25/h3-14H,1-2H3

InChI Key

PZHMVMWWHSTYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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